TRPA1 Antagonist Activity: 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate vs. Comparator
In a head-to-head comparison of antagonist activity at the rat TRPA1 receptor, 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (target compound) exhibited an IC50 of 70.6 μM, whereas a structurally distinct comparator (BDBM50410498) showed an IC50 of 5.5 μM, a 13-fold difference in potency [1].
| Evidence Dimension | TRPA1 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 70.6 μM |
| Comparator Or Baseline | BDBM50410498 (IC50 = 5.5 μM) |
| Quantified Difference | 13-fold lower potency |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of allyl isothiocyanate-induced intracellular Ca2+ elevation |
Why This Matters
This direct potency difference informs target-specific selection for TRPA1 antagonist screening campaigns, where a less potent compound may be preferred as a negative control or for probing structure-activity relationships.
- [1] BindingDB. BDBM50410498 (CHEMBL195624). Antagonist activity at rat TRPA1. View Source
